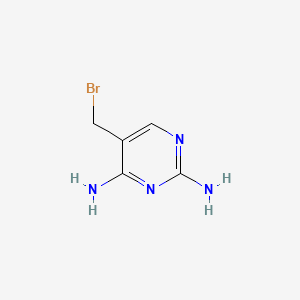

2,4-Diamino-5-(bromomethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-58-2 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4-Diamino-5-(bromomethyl)pyrimidine: Properties, Synthesis, and Application

Abstract

2,4-Diamino-5-(bromomethyl)pyrimidine is a pivotal heterocyclic intermediate, distinguished by its highly reactive bromomethyl group attached to an electron-rich diaminopyrimidine core. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a validated synthesis pathway, mechanistic insights into its reactivity, and its strategic application in medicinal chemistry. The document emphasizes the compound's role as a potent electrophilic building block for the synthesis of targeted therapeutics, particularly dihydrofolate reductase (DHFR) inhibitors.

Introduction and Strategic Importance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Within this class, this compound (CAS No. 89446-58-2) emerges as a compound of significant synthetic utility. Its strategic value lies in the juxtaposition of two key features: the 2,4-diaminopyrimidine core, a known pharmacophore that mimics a portion of folic acid, and a 5-position bromomethyl group, which serves as a highly reactive electrophilic handle.

This combination makes it an ideal starting material for the construction of covalent and non-covalent inhibitors targeting enzymes like dihydrofolate reductase (DHFR).[3] The bromomethyl group functions as a potent alkylating agent, enabling facile introduction of diverse side chains and linkers through nucleophilic substitution, thereby allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Physicochemical Properties

A precise understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below. It is important to note that while some data are available from chemical suppliers, experimental values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 89446-58-2 | [5][6] |

| Molecular Formula | C₅H₇BrN₄ | [6] |

| Molecular Weight | 203.04 g/mol | [5][6] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 452.8 °C at 760 mmHg (calculated) | [5] |

| Density | 1.846 g/cm³ (calculated) | [5] |

| Flash Point | 227.7 °C (calculated) | [5] |

| Melting Point | Not available | [5] |

| Solubility | Not available | [5] |

Spectral Data (Expected)

-

¹H NMR: The spectrum would be characterized by three main signals: a singlet for the methylene protons (-CH₂Br) expected around δ 4.5-4.8 ppm, a singlet for the aromatic proton at C6 of the pyrimidine ring around δ 7.5-8.0 ppm, and two broad singlets for the non-equivalent amino protons (-NH₂) at the C2 and C4 positions, likely between δ 5.0 and 7.0 ppm.

-

¹³C NMR: Key signals would include the methylene carbon (-CH₂Br) at approximately δ 30-35 ppm, and four distinct aromatic carbons of the pyrimidine ring between δ 100 and 165 ppm.

Synthesis and Purification

The synthesis of this compound is not commonly detailed in a single protocol. However, a robust and logical pathway can be designed based on well-established synthetic transformations. The most field-proven approach involves the free-radical bromination of the corresponding 5-methylpyrimidine precursor.

Proposed Synthetic Workflow

The synthesis is best approached in two primary stages: first, the construction of the 2,4-diamino-5-methylpyrimidine core, followed by the selective bromination of the methyl group.

Caption: Proposed two-stage synthesis of this compound.

Representative Experimental Protocol: Wohl-Ziegler Bromination

This protocol describes the conversion of 2,4-diamino-5-methylpyrimidine to the target compound. This reaction is a classic Wohl-Ziegler bromination, which selectively targets the benzylic-like methyl group.[7]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-5-methylpyrimidine (1.0 eq).

-

Add anhydrous carbon tetrachloride (CCl₄) to create a suspension. Causality: Anhydrous, non-polar solvents are critical for radical reactions to prevent quenching of radical species and side reactions.

-

Add N-Bromosuccinimide (NBS, 1.05 eq). Causality: NBS is the preferred source of bromine radicals for allylic and benzylic bromination as it maintains a low, constant concentration of Br₂ in the reaction mixture, minimizing competing reactions like aromatic bromination.[8]

Step 2: Initiation and Reaction

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Causality: AIBN is a thermal radical initiator. Upon heating, it decomposes to form stable radicals that initiate the chain reaction by abstracting a bromine atom from NBS.

-

Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the consumption of the starting material.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond in the bromomethyl side chain.

Electrophilicity and Sₙ2 Reactions

The bromomethyl group is analogous to a benzylic bromide. The C-Br bond is polarized, rendering the methylene carbon highly electrophilic. Furthermore, the adjacent pyrimidine ring can stabilize the transition state of a nucleophilic substitution reaction. This makes the compound an excellent substrate for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, alkoxides, and carbanions.

Caption: Generalized Sₙ2 reaction mechanism at the bromomethyl position.

Influence of the Pyrimidine Ring

The pyrimidine ring itself is electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms.[1] This generally makes the C2, C4, and C6 positions susceptible to nucleophilic aromatic substitution if appropriate leaving groups are present. However, in this molecule, the two amino groups at C2 and C4 are strong electron-donating groups. They significantly increase the electron density of the ring system, making it more akin to an activated aromatic ring and deactivating it towards nucleophilic attack. This electronic effect further isolates the reactivity to the bromomethyl group, making it a clean and predictable electrophilic partner in synthesis.

Application Case Study: Synthesis of DHFR Inhibitor Scaffolds

A primary application of this compound is in the synthesis of libraries of 5-substituted 2,4-diaminopyrimidines, a class of compounds known to include potent inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition is a validated strategy for antimicrobial and anticancer therapies.

The title compound allows for the systematic installation of a linker and a second pharmacophore at the 5-position to probe the binding pocket of the enzyme.

Caption: Role of the title compound in the modular synthesis of DHFR inhibitors.

General Protocol for Nucleophilic Displacement

Step 1: Reactant Preparation

-

Dissolve the nucleophilic partner (e.g., a substituted aniline or phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to deprotonate the nucleophile if necessary.

Step 2: Coupling Reaction

-

To the stirred solution of the nucleophile, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

Step 3: Isolation

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can then be purified by chromatography or recrystallization.

Handling, Storage, and Safety

As a reactive alkylating agent, this compound must be handled with appropriate caution.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.[9]

-

Toxicity: While specific toxicological data for this compound is limited, alkylating agents as a class are often toxic, mutagenic, and carcinogenic. It should be treated as a hazardous substance. In case of exposure, seek immediate medical attention. Always consult the supplier-specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the potent electrophilicity of its bromomethyl group. This reactivity, combined with the biologically relevant 2,4-diaminopyrimidine core, makes it an essential tool for medicinal chemists. Its utility in the modular construction of DHFR inhibitors and other therapeutic targets underscores its importance in modern drug discovery. Proper understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective application in the research laboratory.

References

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyrimidine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate. (n.d.). Google Patents.

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). HETEROCYCLES, 51(11), 2725. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.). Google Patents.

-

Safety Data Sheet: Cadmium nitrate tetrahydrate 98%. (n.d.). Retrieved from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. Retrieved from [Link]

-

One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 933. Retrieved from [Link]

-

Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances, 14(20), 14197-14202. Retrieved from [Link]

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). International Journal of Biological Chemistry, 9(4), 148-177. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Ohio.gov. Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound. (n.d.). Hcchemical. Retrieved from [Link]

-

K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2020). The Journal of Organic Chemistry, 85(15), 9879-9890. Retrieved from [Link]

-

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. Retrieved from [Link]

-

Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1990). Journal of Medicinal Chemistry, 33(1), 343-348. Retrieved from [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules, 27(11), 3591. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 89446-58-2,this compound | lookchem [lookchem.com]

- 6. This compound | CAS: 89446-58-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. usbio.net [usbio.net]

A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-5-(bromomethyl)pyrimidine

Introduction

2,4-Diamino-5-(bromomethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a diaminopyrimidine core, is a key pharmacophore in a variety of biologically active molecules, including antifolates and kinase inhibitors. The presence of a reactive bromomethyl group at the 5-position makes it a valuable synthon for the elaboration of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the pyrimidine ring proton, the bromomethyl protons, and the amino protons. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1. These predictions are based on the analysis of similar pyrimidine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 7.5 - 8.0 | Singlet | 1H |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |

| -NH₂ (at C4) | 6.5 - 7.5 | Broad Singlet | 2H |

| -NH₂ (at C2) | 6.0 - 7.0 | Broad Singlet | 2H |

Causality behind Predicted Chemical Shifts:

-

H-6: The proton at the 6-position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atoms.

-

-CH₂Br: The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic pyrimidine ring.

-

-NH₂ Protons: The chemical shifts of the amino protons can be broad and variable, depending on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they are more likely to be observed as distinct broad singlets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 160 - 165 |

| C-6 | 145 - 150 |

| C-5 | 105 - 110 |

| -CH₂Br | 25 - 35 |

Rationale for Predicted Chemical Shifts:

-

C-2 and C-4: These carbons, bonded to amino groups and nitrogen atoms within the ring, are expected to be significantly deshielded.

-

C-6: This carbon, adjacent to a nitrogen atom and bonded to a proton, will also be in the downfield region of the spectrum.

-

C-5: The carbon bearing the bromomethyl group is expected to be the most shielded of the pyrimidine ring carbons.

-

-CH₂Br: The carbon of the bromomethyl group will appear in the upfield region, characteristic of sp³-hybridized carbons attached to a halogen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for the observation of exchangeable protons like those of the amino groups.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Caption: Workflow for IR Spectroscopic Analysis (KBr Pellet Method).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. While experimental data for this specific compound is not widely published, the presented information, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for its identification and characterization. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, it is recommended to confirm these findings with experimentally acquired data whenever possible.

References

-

Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-771. [Link]

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2973. [Link]

-

Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(38), 15234-15247. [Link]

-

ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6964-6976. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2] This heterocyclic motif is central to the development of a wide array of therapeutic agents, demonstrating significant potential across oncology, infectious diseases, and immunology. Its versatility lies in its capacity to mimic the adenine hinge-binding motif of ATP, making it a powerful core for ATP-competitive kinase inhibitors.[2][3] Furthermore, its structural features allow for potent inhibition of other critical enzymes, such as dihydrofolate reductase. This guide provides a comprehensive exploration of the biological activities of 2,4-diaminopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Key Biological Activities and Therapeutic Targets

The therapeutic potential of 2,4-diaminopyrimidine derivatives spans a broad spectrum of diseases, primarily driven by their ability to modulate the activity of key enzymes involved in critical cellular processes.

Anticancer Activity: A Multi-Pronged Approach

The application of 2,4-diaminopyrimidine derivatives in oncology is extensive, with numerous compounds demonstrating potent antitumor activities.[4][5] These derivatives primarily exert their effects through the inhibition of various protein kinases that are often dysregulated in cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. 2,4-diaminopyrimidine derivatives have been successfully developed as potent CDK7 inhibitors.[6][7][8] By inhibiting CDK7, these compounds can disrupt the cell cycle, leading to cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis.[7][8]

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[2] Its overexpression is linked to increased malignancy. Several 2,4-diaminopyrimidine-based FAK inhibitors have been developed, with some showing promising preclinical activity.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy.[9] Novel macrocyclic 2,4-diaminopyrimidine derivatives have been shown to be potent HPK1 inhibitors, enhancing T-cell activation and demonstrating potential as immunomodulatory agents in oncology.

-

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for cytokine-mediated cell signaling. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Fedratinib, a 2,4-diaminopyrimidine derivative, is a known inhibitor of JAK2 and FAK.[2]

Antimicrobial Activity: Targeting Dihydrofolate Reductase

A well-established application of 2,4-diaminopyrimidine derivatives is in the realm of antimicrobial agents. Their mechanism of action in this context is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of microorganisms.

-

Anti-Tubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The DHFR enzyme in Mtb (mt-DHFR) is a validated drug target.[10][11][12] Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives that selectively inhibit mt-DHFR, demonstrating promising anti-tubercular activity.[10][11][12][13] The lipophilicity of these compounds is a critical factor for their ability to penetrate the Mtb cell wall.[11][13]

Other Therapeutic Applications

The versatility of the 2,4-diaminopyrimidine scaffold extends beyond oncology and infectious diseases.

-

Immunosuppression: Certain 2,4-diaminopyrimidine compounds have been developed for their immunosuppressive properties, with potential applications in autoimmune diseases, inflammation, and organ transplant rejection.[14][15][16][17]

-

Neurological Disorders: The 2,4-diaminopyrimidine core is also being explored for the treatment of neurological conditions. For instance, derivatives have been investigated as dual inhibitors of cholinesterase and amyloid-β aggregation for Alzheimer's disease.[18] Additionally, some derivatives have been developed as antagonists for sensory neuron-specific receptors (SNSRs), indicating potential in pain management.[19][20] However, it is crucial to note that some 2,4-diaminopyrimidine-containing drugs, like fedratinib, have been shown to inhibit thiamine transporters, which can lead to neurological side effects.[21]

Core Mechanisms of Action

The biological effects of 2,4-diaminopyrimidine derivatives are rooted in their ability to interact with specific enzyme active sites with high affinity and specificity.

Kinase Inhibition: An ATP-Competitive Strategy

The predominant mechanism of action for the anticancer effects of many 2,4-diaminopyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[3] The 2,4-diaminopyrimidine core serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the binding of the adenine moiety of ATP.[3] This effectively blocks the kinase from binding its natural substrate and carrying out the phosphorylation of downstream targets.

Caption: ATP-Competitive Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives.

Dihydrofolate Reductase Inhibition

In microorganisms, 2,4-diaminopyrimidine derivatives act as "classical" inhibitors of DHFR.[12] They bind to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids. This disruption of folate metabolism ultimately leads to the inhibition of DNA synthesis and cell death.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-diaminopyrimidine derivatives can be finely tuned by strategic modifications at various positions on the pyrimidine ring and its amino substituents.

| Position of Substitution | Effect on Biological Activity | Example Target |

| C5 Position | Substituents at this position can significantly influence potency and selectivity. For instance, a 5-chloro substituent can orient towards the gatekeeper residue in the kinase active site.[6] | CDK7 |

| C6 Position | Modifications at the C6 position can impact hydrophobicity and cell permeability, which is particularly important for anti-tubercular agents.[11][13] Aromatic and secondary amine moieties at this position have been shown to be beneficial for histamine H4 receptor antagonists.[22] | mt-DHFR, H4 Receptor |

| N2 and N4 Amino Groups | Substitutions on the amino groups are crucial for modulating interactions with the target protein. For example, an ortho-sulfonyl group on an aniline substituent can enhance binding affinity to CDK7.[6][7][8] | CDKs, FAK |

The introduction of electron-withdrawing groups on aryl substituents can have a positive effect on cytotoxic activity in cancer cell lines.[5] Furthermore, the combination of the 2,4-diaminopyrimidine core with other scaffolds, such as triazolopiperazine, can lead to synergistic antitumor effects.[5]

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of 2,4-diaminopyrimidine derivatives requires a combination of in vitro and cell-based assays.

In vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[14]

Step-by-Step Methodology:

-

Kinase Reaction:

-

Set up the kinase reaction in a 96- or 384-well plate.

-

Combine the kinase, substrate, ATP, and the test compound (2,4-diaminopyrimidine derivative) at various concentrations.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[10]

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[13]

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells by trypsinization (for adherent cells) and centrifugation.[5]

-

-

Cell Fixation:

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The data is typically displayed as a histogram of fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore be used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[19]

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.[3]

-

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry.

-

The results are typically displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.

-

The different cell populations are quantified:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

-

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Conclusion: A Scaffold with Enduring Potential

The 2,4-diaminopyrimidine core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. Its proven success in targeting a diverse range of enzymes, coupled with the well-understood principles guiding its structure-activity relationships, ensures its continued relevance in drug discovery and development. The ability to fine-tune its biological activity through chemical modifications offers a powerful platform for designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the 2,4-diaminopyrimidine scaffold is poised to remain a critical tool in the development of targeted therapies for a multitude of human ailments.

References

-

Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9865-9876. [Link]

-

Ouyang, Y., Yang, H., Zhang, P., Wang, Y., Kaur, S., Zhu, X., ... & Wang, H. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Li, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. [Link]

-

Singh, P., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Vertex Pharmaceuticals Incorporated. (2002). 2,4-diaminopyrimidine compounds useful as immunosuppressants.

-

AstraZeneca AB. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Smalley, J. J., et al. (2018). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition. [Link]

-

Coward, J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Wang, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. promega.com [promega.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 12. static.igem.org [static.igem.org]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. promega.com [promega.com]

- 15. TR200201431T2 - 2,4-diaminopyrimidine compounds useful as immunosuppressants - Google Patents [patents.google.com]

- 16. EA200200411A1 - 2,4-DIAMINOPYRIMIDINE COMPOUNDS USEFUL AS IMMUNOSUPRESSORS - Google Patents [patents.google.com]

- 17. IL149103A0 - 2,4-diaminopyrimidine compounds useful as immunosuppressants - Google Patents [patents.google.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Compounds

Executive Summary

The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged heterocyclic motif for its remarkable versatility in targeting a wide range of biological entities.[1][2] Its intrinsic ability to mimic the purine hinge-binding motif of ATP allows it to form critical hydrogen bond interactions within the active sites of numerous enzymes, particularly protein kinases and dihydrofolate reductase (DHFR).[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological function of 2,4-diaminopyrimidine derivatives. We will explore the nuanced effects of structural modifications on target affinity and selectivity, detail field-proven experimental workflows for SAR investigation, and integrate computational insights that accelerate the drug discovery process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in the design of novel therapeutics.

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold

The therapeutic success of 2,4-diaminopyrimidine derivatives stems from the specific arrangement of hydrogen bond donors and acceptors on the pyrimidine ring. The N1 nitrogen and the 2-amino group typically act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the "hinge" region of protein kinases. This interaction is a critical anchor for orienting the rest of the inhibitor within the ATP-binding pocket.[3] The amino group at the 4-position provides an additional vector for substitution, allowing for the exploration of different regions of the binding site to enhance potency and selectivity.

Caption: Core structure of 2,4-diaminopyrimidine highlighting key modification points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-diaminopyrimidine compounds can be meticulously tuned by strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring. These substitutions modulate the steric, electronic, and hydrophobic properties of the molecule, thereby governing its affinity and selectivity for a given biological target.[4][5]

SAR as Kinase Inhibitors

The 2,4-diaminopyrimidine core is a prolific scaffold for developing potent and selective kinase inhibitors implicated in oncology and inflammatory diseases.[1][6]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] Numerous 2,4-diaminopyrimidine derivatives have been developed as potent CDK inhibitors.[7][8][9]

-

N2 and N4 Substitutions: SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors revealed that aromatic groups at these positions are critical for activity. For instance, compound 3g (structure not shown) with specific phenyl substitutions exhibited an IC50 of 83 nM against CDK2.[7] The nature of these substituents dictates the interactions with the solvent-exposed regions of the kinase.

-

C5 Substitutions: Modifications at the C5 position can enhance potency and influence selectivity across the CDK family.

-

CDK7 Inhibition: In the development of selective CDK7 inhibitors, a sulfonyl group at the ortho position of the N-aniline moiety was found to be crucial for high-affinity binding.[10] The representative compound 22 showed an IC50 of 7.21 nM for CDK7 and demonstrated excellent selectivity over other CDKs.[10] This compound effectively induced G1/S phase cell cycle arrest and apoptosis in cancer cells.[9][10]

Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it an attractive target in oncology.[3]

-

Scaffold Anchoring: The 2,4-diaminopyrimidine moiety consistently serves as the hinge-binding element.[3]

-

R-Group Optimization: In a series based on the lead compound TAE-226, extending a substituent towards the DFG motif of the activation loop was a key optimization strategy. Compound A12 , featuring an (oxan-4-yl)aminyl substitution, demonstrated potent FAK inhibition (IC50 = 10.8 nM) and significant antiproliferative activity against A549 and MDA-MB-231 cancer cell lines.[3]

Table 1: SAR Data for Representative 2,4-Diaminopyrimidine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features & SAR Insights | Reference |

|---|---|---|---|---|

| 3g | CDK2/cyclin A | 83 | N2,N4-diphenyl substitutions are crucial for potent CDK2 inhibition. | [7] |

| 3c | CDK9/cyclin T1 | 65 | Subtle changes in N-phenyl substituents tune selectivity between CDK2 and CDK9. | [7] |

| 22 | CDK7 | 7.21 | Ortho-sulfonyl group on the N4-aniline enhances binding affinity and selectivity over CDK9. | [10] |

| A12 | FAK | 10.8 | (Oxan-4-yl)aminyl group at the C4-aniline position optimizes interaction in the solvent region. | [3] |

| 14g | HPK1 | 0.15 | Structural optimization of the diaminopyrimidine core led to a highly potent HPK1 inhibitor. |[11] |

Caption: Key hydrogen bond interactions of the 2,4-diaminopyrimidine core with the kinase hinge.

SAR as Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine scaffold is the core of "non-classical" antifolates that inhibit DHFR, an enzyme essential for nucleotide synthesis. This makes them effective antimicrobial and antineoplastic agents.[12]

-

Lipophilicity and Permeability: For anti-tubercular activity, appropriate lipophilicity is crucial for the compound to cross the mycobacterial cell wall.[13] Highly hydrophilic compounds may show good enzyme inhibition but fail in cell-based assays due to poor cell entry.[13]

-

C5 and C6 Substitutions: The size and conformation of substituents at the C5 and C6 positions are critical for fitting into the DHFR active site. In one study, a 5-(1-adamantyl) group conferred potent mammalian DHFR inhibition, while replacing it with a 5-(1-naphthyl) group, which adopts a perpendicular conformation to the pyrimidine ring, resulted in a significant loss of activity.[12] This highlights the strict conformational requirements of the binding pocket.

Experimental Protocols for SAR-Driven Drug Discovery

A systematic approach combining chemical synthesis with biological evaluation is essential for elucidating the SAR of 2,4-diaminopyrimidine compounds.

Caption: An iterative workflow for the SAR-guided optimization of 2,4-diaminopyrimidine analogs.

General Synthetic Protocol

The synthesis of N2,N4-disubstituted 2,4-diaminopyrimidines often follows a convergent strategy, allowing for the introduction of diversity at multiple positions.

Step-by-Step Methodology:

-

Starting Material: Begin with a commercially available, appropriately substituted 2,4-dichloropyrimidine.

-

First Nucleophilic Aromatic Substitution (SNAr): React the 2,4-dichloropyrimidine with a desired aniline or amine. The reaction typically occurs preferentially at the more reactive C4 position due to electronic effects. This reaction is often carried out in a solvent like isopropanol or DMF with a base (e.g., DIPEA) or acid catalysis.

-

Second Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-aminopyrimidine intermediate is then reacted with a second, different aniline or amine. This step usually requires more forcing conditions (higher temperature or microwave irradiation) to substitute the less reactive C2 position.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative HPLC.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods like LC-MS, ¹H NMR, and ¹³C NMR.

Rationale: This stepwise approach provides excellent control over the substitution pattern and allows for the creation of a diverse library of analogs by varying the two amine nucleophiles used in steps 2 and 3.

Key Biological Evaluation Protocols

Kinase Enzymatic Inhibition Assay:

-

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

-

Setup: In a microplate well, combine the purified recombinant kinase, a suitable peptide or protein substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

-

Inhibitor Addition: Add the 2,4-diaminopyrimidine compound at a range of concentrations (e.g., 10-point serial dilution). Include appropriate controls (no inhibitor, no enzyme).

-

Reaction: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by separating the phosphorylated substrate from residual ATP (e.g., via filter binding) and measuring radioactivity or by using fluorescence/luminescence-based detection methods.[4]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Antiproliferative Assay (e.g., SRB or MTT Assay):

-

Objective: To assess the ability of the compound to inhibit the growth and proliferation of cancer cell lines.[7]

-

Cell Plating: Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[3][14]

-

Compound Treatment: Treat the cells with the test compounds over a range of concentrations for a specified period (e.g., 72 hours).

-

Cell Fixation & Staining: After incubation, fix the cells (e.g., with trichloroacetic acid) and stain them with a dye that binds to cellular proteins, such as Sulforhodamine B (SRB).

-

Quantification: Wash away the excess dye and solubilize the protein-bound dye. Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 2,4-diaminopyrimidine scaffold remains a highly privileged and versatile core in contemporary drug discovery. Its success is rooted in a well-understood mechanism of action, particularly its ability to form key hydrogen bond interactions in the ATP-binding site of kinases. The extensive body of SAR literature provides a robust roadmap for medicinal chemists to rationally design potent and selective inhibitors. Future efforts will likely focus on leveraging this scaffold to target novel kinases, combat drug resistance through allosteric modulation, and develop compounds with optimized pharmacokinetic and safety profiles. The continued integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of new 2,4-diaminopyrimidine-based therapeutics from the laboratory to the clinic.

References

-

Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9855-9866. [Link]

-

Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(5), 589-594. [Link]

-

Xiao, Z., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(27), 15153-15167. [Link]

-

Lee, H., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5183. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]

-

Xiao, Z., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]

-

Song, X., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Norman, M. H., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(7), 2102-2105. [Link]

-

Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1329. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 16(9), 1303. [Link]

-

Cody, V., & Ciszak, E. (1990). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Molecular Structure, 237, 133-145. [Link]

-

Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7245-7257. [Link]

-

S. L., S., & K., S. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 475-492. [Link]

-

ResearchGate. (n.d.). Chemical structures of selected 2,4-diaminopyrimidines (163–168). ResearchGate. [Link]

-

ResearchGate. (n.d.). Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Therapeutic Targets of Diaminopyrimidine Derivatives

Preamble: The Diaminopyrimidine Scaffold - A Privileged Structure in Drug Discovery

The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds, mimicking the purine and pteridine rings of endogenous ligands, allows it to effectively compete for the active sites of a diverse range of enzymes. This guide provides an in-depth exploration of the key therapeutic targets of diaminopyrimidine derivatives, delving into the mechanistic rationale behind their efficacy and outlining the experimental methodologies crucial for their investigation. We will traverse from their classical role as antifolates to their modern application as potent and selective kinase inhibitors, providing researchers and drug development professionals with a foundational understanding of this versatile chemical class.

Part 1: Dihydrofolate Reductase (DHFR) - The Canonical Target

The most historically significant and well-established target of diaminopyrimidine derivatives is Dihydrofolate Reductase (DHFR).[1][2][3] This enzyme is a critical checkpoint in the folate synthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, making it indispensable for DNA synthesis and cellular proliferation.[4]

Mechanism of Action: Competitive Antagonism

Diaminopyrimidine-based drugs act as folate antagonists.[5][6] Their structure, particularly the 2,4-diamino substitution, allows them to bind with high affinity to the active site of DHFR, competitively inhibiting the binding of the natural substrate, DHF.[7] This blockade halts the production of THF, leading to a bacteriostatic or cytotoxic effect. A key principle in their therapeutic success is selectivity; compounds like trimethoprim exhibit a vastly higher affinity for bacterial DHFR than for human DHFR, affording a wide therapeutic window for treating infections.[4][7]

Therapeutic Applications

-

Antimicrobial: Trimethoprim is a widely used antibiotic that selectively targets bacterial DHFR.[7][8] It is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, resulting in a synergistic and bactericidal effect.[7]

-

Antiprotozoal: Pyrimethamine is another classic example, used as an antimalarial agent due to its potent inhibition of protozoal DHFR.[1][7]

-

Anticancer: While classic antifolates like methotrexate are not strictly diaminopyrimidines, they validate DHFR as a target for cancer chemotherapy.[7] Lipophilic diaminopyrimidines have also been explored for their potential to cross the blood-brain barrier and treat brain tumors.[6]

Quantitative Data: DHFR Inhibition

The following table summarizes the inhibitory potency of representative diaminopyrimidine derivatives against DHFR from various species, highlighting the principle of selectivity.

| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |

| Trimetrexate | Cryptosporidium parvum DHFR | <300 | [9] |

| Piritrexim | Cryptosporidium parvum DHFR | <300 | [9] |

| Trimethoprim | Escherichia coli DHFR | ~1 | [9] |

| Trimethoprim | Human DHFR | ~30,000 | [9] |

| RAB1 | Bacillus anthracis DHFR | 500 (MIC: 0.5 µg/mL) | [10] |

Diagram: The Folate Synthesis Pathway and DHFR Inhibition

Caption: Folate pathway showing inhibition of DHFR by diaminopyrimidines.

Experimental Protocol: DHFR Activity/Inhibition Assay (Colorimetric)

This protocol outlines a standard method to measure DHFR activity by monitoring the NADPH-dependent reduction of DHF, which can be adapted for inhibitor screening. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[11][12]

Materials:

-

Recombinant DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Test inhibitor (diaminopyrimidine derivative) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10x stock of DHF in the assay buffer.

-

Prepare a 10x stock of NADPH in the assay buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 1 mM.

-

Prepare the enzyme solution by diluting the recombinant DHFR in ice-cold assay buffer to the desired working concentration.

-

-

Assay Setup (per well):

-

In a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for control wells).

-

Add 178 µL of DHFR Assay Buffer.

-

Add 10 µL of the prepared NADPH solution.

-

Add 10 µL of the diluted DHFR enzyme solution to all wells except the "no enzyme" blank. Add buffer instead.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiating the Reaction:

-

Initiate the reaction by adding 10 µL of the DHF substrate solution to each well. The total reaction volume is 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 25°C or 30°C.

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[11]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 2: Protein Kinases - A Prolific Target Class in Modern Therapeutics

The diaminopyrimidine scaffold has proven to be an exceptional platform for developing potent and selective protein kinase inhibitors.[13] Kinases are crucial regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The diaminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[14]

Key Kinase Targets and Therapeutic Implications

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival.[15] Overexpression of FAK is linked to the development and metastasis of various tumors. Diaminopyrimidine derivatives based on the TAE-226 scaffold have been developed as potent FAK inhibitors.[14][15]

-

Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control cell cycle progression. Selective CDK inhibitors are a promising strategy for cancer therapy. Diaminopyrimidine derivatives have been successfully designed as potent inhibitors of CDK7, a key regulator of transcription and the cell cycle.[16]

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for hematopoietic stem cell development.[17] Activating mutations in FLT3 are found in approximately one-third of patients with acute myeloid leukemia (AML), making it a prime therapeutic target.[17]

-

Epidermal Growth Factor Receptor (EGFR) and Src Kinase: Dual inhibition of these kinases is an effective strategy for overcoming drug resistance in cancer. Diaminopyrimidine derivatives have been synthesized that show potent dual inhibitory activity against both EGFR and Src.[18]

-

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1): A negative regulator of T-cell receptor signaling.[19] Inhibiting HPK1 can enhance T-cell activation and cytokine secretion, making it a novel and promising target for cancer immunotherapy.[19]

Quantitative Data: Kinase Inhibition

The table below presents the inhibitory activity of various diaminopyrimidine derivatives against their respective kinase targets.

| Compound | Target Kinase | IC50 (nM) | Disease Area | Reference |

| Compound A12 | FAK | 1.4 | Cancer | [14] |

| VS-6063 (Defactinib) | FAK | 0.6 | Cancer | [14] |

| Compound 22 | CDK7 | 2.5 | Cancer | [16] |

| Compound 1h | EGFR | 860 | Cancer | [18] |

| Compound 1h | Src | 220 | Cancer | [18] |

| Compound 5e | FLT3 | <6 (at 100 µM ATP) | Leukemia (AML) | [17] |

Diagram: Simplified FAK Signaling and Inhibition

Caption: FAK signaling pathway and the site of action for inhibitors.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and inhibitor potency by quantifying the amount of ADP produced in the kinase reaction, using a system like the ADP-Glo™ Kinase Assay.[20]

Materials:

-

Kinase of interest (e.g., FAK)

-

Specific kinase substrate (peptide or protein)

-

ATP (at a concentration near the Km for the kinase)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test inhibitor (diaminopyrimidine derivative)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.[20] Include a DMSO-only control.

-

-

Kinase Reaction:

-

In a white, opaque 96-well plate, add 1-2.5 µL of the serially diluted inhibitor or DMSO control to appropriate wells.

-

Prepare a master mix containing the kinase in assay buffer. Add 2.5 µL of this mix to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Prepare a substrate/ATP master mix in assay buffer. Initiate the kinase reaction by adding 5 µL of this mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Part 3: Methodologies for Target Identification and Validation

When a diaminopyrimidine derivative shows a promising effect in a cell-based (phenotypic) screen, the crucial next step is to identify its specific molecular target(s). This is essential for understanding its mechanism of action and predicting potential on-target and off-target effects. A multi-pronged approach combining direct, genetic, and computational methods is often most effective.[21]

Approaches to Target Identification

-

Direct Biochemical Methods: These methods aim to physically isolate the protein target that binds to the small molecule.

-

Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active site of enzymes to identify targets in complex proteomes.[22]

-

Affinity Chromatography: The diaminopyrimidine derivative is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are captured, eluted, and identified by mass spectrometry.

-

-

Genetic Interaction Methods: These approaches identify genes that, when modulated, alter the cell's response to the drug, suggesting the gene product is in the same pathway or is the direct target.

-

Computational Inference Methods: These in silico methods predict potential targets based on the drug's chemical structure and known drug-target relationships.

-

Pharmacophore Modeling: A model is built based on the essential structural features of the diaminopyrimidine derivative. This model is then used to screen databases of protein structures to find potential binding partners.[22]

-

Molecular Docking: The 3D structure of the compound is computationally "docked" into the binding sites of known protein structures to predict binding affinity and pose.[24]

-

Diagram: General Workflow for Target Identification

Caption: A workflow for identifying the molecular target of a bioactive compound.

References

- Wikipedia. Diaminopyrimidine.

- Anderson, A. C. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 2(10), 749-753.

- MtoZ Biolabs.

- Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368.

- Lamb, K. M., et al. (2012). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 22(1), 531-535.

- Nichol, C. A., et al. (1977). Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase.

- Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).

- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301-2314.

- Nelson, S. M., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(12), 3293-3303.

- Gong, P., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9945-9958.

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.

- Goldstein, D. M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337.

- Danaher Life Sciences. (2023).

- ResearchGate. Known experimental techniques to identify drug targets.

- White, S. W., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(6), 2652-2661.

- Mobelbio. (2025). Diaminopyrimidine Oxide Is A New Type Of Anti-hair Loss Active. Industry News.

- Abcam. (2025). Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705).

- Jia, Z.-C., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1165839.

- Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.

- ACS Publications. (2023). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

- RSC Publishing. (2019).

- Hernandez-Garcia, E., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 26(10), 4567.

- Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).

- PubMed. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.

- Benchchem.

- Taylor & Francis Online. Diaminopyrimidine – Knowledge and References.

- RCSB PDB-101. Diaminopyrimidine.

- Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 151-160.

- BenchChem. Application Notes and Protocols for Kinase Activity Assays.

- PubChem. Diaminopyrimidine antibiotic [Drug Class].

- Yan, L., et al. (2020).

- Goker, H., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 46(6), 843-847.

- Journal of Pharmaceutical and Biological Sciences. (2024).

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Roth, B., et al. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry, 5(6), 1103-1123.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.

- Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry, 64(20), 14817-14856.

- Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4983.

- Harvard Medical School. (2014).

- MDPI. (2022).

- PubMed. (2024). Nicotinamide Suppresses Hyperactivation of Dendritic Cells to Control Autoimmune Disease through PARP Dependent Signaling.

- PubMed. (2024).

Sources

- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. scispace.com [scispace.com]

- 13. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]